molecular formula C10H8ClF3O3 B15311252 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

Cat. No.: B15311252
M. Wt: 268.61 g/mol
InChI Key: QAICOPSDGRKKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired hydroxypropanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H8ClF3O3

Molecular Weight

268.61 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17)

InChI Key

QAICOPSDGRKKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.